molecular formula C19H16F2O9 B195867 Diflunisal acyl glucuronide CAS No. 58446-30-3

Diflunisal acyl glucuronide

Numéro de catalogue: B195867
Numéro CAS: 58446-30-3
Poids moléculaire: 426.3 g/mol
Clé InChI: HDNSISKAKJZJPR-NAHJCDBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diflunisal acyl glucuronide: is a metabolite of diflunisal, a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. Diflunisal is a salicylic acid derivative that inhibits prostaglandin synthesis, providing relief from pain and inflammation .

Analyse Des Réactions Chimiques

Types of Reactions: Diflunisal acyl glucuronide undergoes various chemical reactions, including hydrolysis and acyl migration. Hydrolysis can occur in the presence of enzymes such as human serum albumin, leading to the breakdown of the ester bond . Acyl migration is another reaction where the acyl group shifts positions within the molecule .

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of diflunisal glucuronide ester is primarily related to its parent compound, diflunisal. Diflunisal inhibits cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes, reducing the formation of prostaglandin precursors . This inhibition leads to decreased inflammation, pain, and fever. The glucuronide ester itself is a metabolite and does not exert significant pharmacological effects .

Activité Biologique

Diflunisal acyl glucuronide (DAG) is a significant metabolite of diflunisal, a non-steroidal anti-inflammatory drug (NSAID). This compound is formed through the glucuronidation of diflunisal and possesses unique biological activities that warrant detailed exploration. This article delves into the biological activity of DAG, its metabolic pathways, interactions with proteins, and implications for pharmacology and toxicology.

Overview of Diflunisal and Its Metabolite

Diflunisal is primarily used for its analgesic and anti-inflammatory properties. Upon administration, it undergoes extensive metabolism, predominantly yielding DAG along with phenolic glucuronide (DPG) and sulfate conjugates. DAG is characterized by its reactivity and potential implications for drug safety due to its ability to form covalent bonds with proteins.

Metabolic Pathways

DAG is unstable at physiological pH, leading to hydrolysis and rearrangement into various isomers. Research indicates that DAG can regenerate diflunisal through hydrolysis, which occurs more readily than similar processes involving its positional isomers (2-, 3-, and 4-O-acyl isomers). The half-lives (T1/2) of DAG and its isomers when incubated with human serum albumin (HSA) at physiological conditions are as follows:

CompoundInitial Half-Life (min)
DAG53
2-O-acyl75
3-O-acyl61
4-O-acyl26

The data suggest that DAG is more reactive compared to its isomers, particularly in forming covalent adducts with HSA .

Renal Excretion

Studies on renal clearance have shown that DAG exhibits high plasma protein binding (approximately 99%), which significantly influences its renal excretion dynamics. The renal clearances for DAG, DPG, and sulfate conjugates were found to be approximately 42 ml/min, 25 ml/min, and 13 ml/min respectively. This indicates that tubular secretion plays a major role in the elimination of these metabolites rather than glomerular filtration .

Reactivity with Proteins

DAG's reactivity can lead to the formation of covalent adducts with proteins, raising concerns about idiosyncratic drug toxicity. In vitro studies have demonstrated that DAG reacts with HSA through transacylation processes. The formation of these adducts may contribute to adverse drug reactions in susceptible individuals .

Case Studies

  • In Vitro Studies : A study assessed the interaction of DAG with human plasma proteins using a rapid in vitro assay. The results indicated that higher migration rates (>20%) of DAG corresponded to increased risks of reactivity, suggesting potential safety concerns during drug development .
  • Animal Models : In experiments involving rats administered with diflunisal, significant amounts of DAG were recovered from urine and bile within six hours post-administration. The study highlighted that hydrolysis and rearrangement were critical pathways for the metabolism of DAG .

Implications for Drug Development

The unique properties of DAG necessitate careful consideration during drug development processes:

  • Safety Assessments : Due to its potential for forming reactive metabolites, compounds that generate acyl glucuronides like DAG should be evaluated for their risk of inducing adverse reactions.
  • Pharmacokinetic Profiling : Understanding the metabolic stability and protein-binding characteristics of DAG can inform dosage regimens and therapeutic strategies.

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNSISKAKJZJPR-NAHJCDBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207144
Record name Diflunisal glucuronide ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58446-30-3
Record name Diflunisal glucuronide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflunisal glucuronide ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflunisal acyl glucuronide
Reactant of Route 2
Reactant of Route 2
Diflunisal acyl glucuronide
Reactant of Route 3
Diflunisal acyl glucuronide
Reactant of Route 4
Diflunisal acyl glucuronide
Reactant of Route 5
Diflunisal acyl glucuronide
Reactant of Route 6
Diflunisal acyl glucuronide
Customer
Q & A

Q1: How is diflunisal acyl glucuronide formed and what are its major metabolic pathways?

A1: this compound is formed through glucuronidation of diflunisal, primarily in the liver, by the enzyme uridine 5'-diphosphate-glucuronosyltransferase (UGT). [] Following its formation, DAG can undergo several metabolic transformations, including:

  • Hydrolysis: DAG can be hydrolyzed back to diflunisal, contributing to its systemic recirculation. []
  • Isomerization: DAG undergoes intramolecular rearrangement to form a mixture of beta-glucuronidase-resistant isomers (iso-DAG). [, ]
  • Transacylation: DAG can react with nucleophilic groups on proteins, forming covalent diflunisal-protein adducts. []
  • Phenolic Glucuronidation: Iso-DAG can undergo further metabolism via phenolic glucuronidation, leading to the formation of novel "diglucuronides" (D-2G). []

Q2: What is the significance of this compound isomerization?

A2: The isomerization of DAG into iso-DAG holds several important implications:

  • Resistance to Hydrolysis: Iso-DAG demonstrates increased resistance to hydrolysis compared to DAG, leading to its accumulation and prolonged presence in the body. [, ]
  • Altered Transport: The rearrangement into iso-DAG facilitates its transport across the intestinal epithelium, potentially impacting its distribution and site of action. []
  • Covalent Binding: Iso-DAG can contribute significantly to the formation of covalent diflunisal-protein adducts in the liver, primarily through a glycation mechanism. []

Q3: How do factors like cigarette smoking and oral contraceptive use influence diflunisal metabolism and this compound formation?

A3: Studies reveal that both cigarette smoking and the use of estrogen-containing oral contraceptives can significantly alter the metabolic profile of diflunisal. [] Specifically:

  • Cigarette Smoking: Cigarette smokers exhibit a reduced capacity for diflunisal sulfation, leading to lower levels of diflunisal sulfate (DS) excretion. []
  • Oral Contraceptive Use: Women using oral contraceptives demonstrate a similar decrease in DS excretion, coupled with a notable increase in DAG formation. []

Q4: What are the analytical techniques employed to quantify diflunisal and its metabolites, including this compound, in biological samples?

A4: High-performance liquid chromatography (HPLC) is the primary analytical method utilized for the simultaneous quantitation of diflunisal and its metabolites, including DAG, in biological matrices like urine. [] This method offers high sensitivity and allows for the separation and quantification of different metabolites.

Q5: What is the significance of covalent binding of diflunisal, potentially mediated by DAG, to proteins?

A5: The covalent binding of diflunisal to proteins, facilitated by the reactivity of DAG and its isomers, is an area of active research. [, , , , ] While the precise clinical implications are not fully elucidated, this phenomenon raises concerns about potential immunogenicity and the possibility of idiosyncratic drug reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.